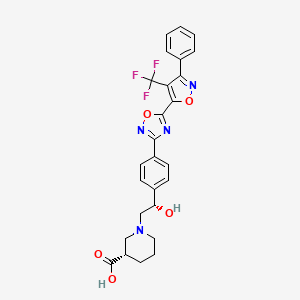

BMS-960

Description

Propriétés

Formule moléculaire |

C26H23F3N4O5 |

|---|---|

Poids moléculaire |

528.5 g/mol |

Nom IUPAC |

(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C26H23F3N4O5/c27-26(28,29)20-21(16-5-2-1-3-6-16)31-37-22(20)24-30-23(32-38-24)17-10-8-15(9-11-17)19(34)14-33-12-4-7-18(13-33)25(35)36/h1-3,5-6,8-11,18-19,34H,4,7,12-14H2,(H,35,36)/t18-,19+/m0/s1 |

Clé InChI |

KEQLVIFRZVZQOA-RBUKOAKNSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-960; BMS 960; BMS960. |

Origine du produit |

United States |

Foundational & Exploratory

The Core of BMS-960 S1P1 Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the signal transduction pathway of BMS-960 is limited. This guide provides a comprehensive overview of the Sphingosine-1-Phosphate Receptor 1 (S1P1) signaling pathway and leverages available preclinical data on BMS-986104, a structurally related S1P1 receptor modulator developed by Bristol Myers Squibb, to infer the likely mechanism of action of this compound.

Introduction to the S1P1 Receptor and its Endogenous Ligand

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and cellular migration.[1][2][3] Its endogenous ligand, sphingosine-1-phosphate (S1P), is a bioactive lipid metabolite found in high concentrations in blood and lymph.[2][3] The S1P gradient between the circulation and lymphoid tissues is crucial for the egress of lymphocytes from lymph nodes.[2]

The S1P1 Receptor Signaling Cascade

Upon binding of S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling pathway involves the coupling to inhibitory G proteins (Gαi/o).

Key downstream events include:

-

Inhibition of Adenylyl Cyclase: Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of PI3K/Akt Pathway: The βγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a key regulator of cell survival and proliferation.

-

Activation of MAPK/ERK Pathway: S1P1 signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).

-

Rac GTPase Activation: S1P1 activation promotes the activation of the small GTPase Rac, which is involved in cytoskeletal rearrangements and cell migration.[1]

-

Receptor Internalization: Following agonist binding, the S1P1 receptor is internalized, a process mediated by β-arrestin. This internalization is a key mechanism for regulating receptor signaling and is thought to be crucial for the therapeutic effect of S1P1 modulators in autoimmune diseases.[2]

Figure 1: Simplified S1P1 Receptor Signaling Pathway.

This compound: A Potent and Selective S1P1 Receptor Agonist

This compound is described as a potent and selective isoxazole-containing S1P1 receptor agonist.[4][5] Its development focuses on achieving a stereospecific synthesis for potential use in treating autoimmune diseases.[4][5] While specific data on its interaction with the S1P1 receptor is not publicly available, its classification as a potent agonist suggests it effectively mimics the action of S1P, leading to the activation of the aforementioned signaling pathways.

Insights from a Related Compound: BMS-986104

BMS-986104 is another S1P1 receptor modulator from Bristol Myers Squibb with available preclinical data. It is described as a differentiated S1P1 receptor modulator that exhibits ligand-biased signaling.[6][7][8] This means it can differentially activate downstream signaling pathways compared to the endogenous ligand or other synthetic agonists.

Quantitative Preclinical Data for BMS-986104-P (the active phosphate (B84403) metabolite)

The following tables summarize the in vitro potency of BMS-986104-P in various assays, providing a likely parallel for the activity of this compound.

| Assay | Cell Line | Endpoint | EC50 (nM) | % Max Response |

| GTPγS Binding (S1P1) | CHO | G-protein activation | 0.03 | 100 |

| GTPγS Binding (S1P3) | CHO | G-protein activation | >1000 | N/A |

| cAMP Inhibition | CHO | Gαi activation | 0.02 | 100 |

| ERK Phosphorylation | CHO | MAPK pathway | 1.2 | 100 |

| Receptor Internalization | CHO | β-arrestin pathway | 0.2 | 60 |

| Data sourced from Dhar et al., ACS Med Chem Lett. 2016.[6] |

In Vivo Data: Lymphopenia Induction by BMS-986104 in Mice

| Compound | Dose (mg/kg) | Maximum Lymphocyte Reduction (%) |

| BMS-986104 | 0.1 | ~80 |

| BMS-986104 | 1 | ~85 |

| BMS-986104 | 10 | ~90 |

| Data sourced from Dhar et al., ACS Med Chem Lett. 2016.[6] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize S1P1 receptor agonists can be inferred from the literature on BMS-986104.

GTPγS Binding Assay

This assay measures the activation of G proteins by the receptor.

Figure 2: GTPγS Binding Assay Workflow.

Receptor Internalization Assay

This assay quantifies the agonist-induced internalization of the S1P1 receptor.

Figure 3: Receptor Internalization Assay Workflow.

Conclusion

This compound, as a potent and selective S1P1 receptor agonist, is poised to modulate the S1P1 signaling pathway effectively. Based on the data from the closely related compound BMS-986104, it is anticipated that this compound will be a full agonist for G-protein activation (as measured by GTPγS binding and cAMP inhibition) and may exhibit biased signaling with respect to β-arrestin recruitment and subsequent receptor internalization. This profile is significant as it suggests a potential for achieving therapeutic efficacy in autoimmune diseases through potent lymphocyte sequestration, while possibly offering a differentiated safety profile compared to non-biased S1P1 agonists. Further publication of specific data for this compound will be necessary to fully elucidate its unique signaling properties.

References

- 1. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to BMS-986165 (Deucravacitinib) for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BMS-986165, now known as Deucravacitinib (B606291), a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor. Deucravacitinib represents a significant advancement in the targeted therapy of immune-mediated diseases, offering a distinct mechanism of action that differentiates it from pan-Janus kinase (JAK) inhibitors.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of TYK2

TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[4][5] These kinases are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT signaling pathway.[6][7] TYK2 is specifically involved in mediating the signaling of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][4][5][8] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[6][9][10]

Unlike traditional JAK inhibitors that bind to the conserved active (ATP-binding) site in the kinase domain (JH1), Deucravacitinib employs a unique allosteric mechanism.[11][12][13] It selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[11][14][15] This binding event locks the TYK2 protein in an inactive conformation, preventing its activation and subsequent downstream signaling.[11][13][14] This novel mechanism is the basis for its unprecedented selectivity for TYK2 over JAK1, JAK2, and JAK3, which may contribute to a more favorable safety profile by avoiding the inhibition of pathways mediated by other JAK family members.[6]

Quantitative Data: Potency and Selectivity

Deucravacitinib is a highly potent inhibitor of TYK2, binding to the pseudokinase domain with high affinity.[16][17] Its unique mechanism confers an exceptional level of selectivity against other JAK family kinases.[16]

Table 1: Potency and Selectivity of Deucravacitinib (BMS-986165)

| Target/Assay | Metric | Value | Reference |

|---|---|---|---|

| TYK2 Pseudokinase Domain | Ki | 0.02 nM | [16][17] |

| TYK2 (Cellular Assay) | IC50 | 1.0 nM | [14] |

| IL-23, IL-12, Type I IFN Signaling | IC50 Range | 2 - 14 nM | [17] |

| Selectivity (TYK2 vs JAK1/2/3) | Fold-Selectivity | 100 to 2000-fold |[11] |

Key Preclinical and Clinical Findings

Deucravacitinib has demonstrated efficacy in multiple preclinical models of autoimmune disease and has undergone extensive clinical evaluation, leading to its approval for moderate-to-severe plaque psoriasis.[1][9][16]

Preclinical Efficacy

In murine models, Deucravacitinib showed dose-dependent activity and efficacy in autoimmune conditions including psoriasis, lupus, and colitis.[16][18] These studies confirmed that potent and selective suppression of the IL-23/Th17, IL-12/Th1, and Type I IFN pathways results in robust efficacy.[18]

Clinical Efficacy in Psoriasis

The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority of Deucravacitinib over both placebo and the PDE4 inhibitor apremilast (B1683926) in treating moderate-to-severe plaque psoriasis.[3][19][20] Efficacy was shown to be sustained through up to three years of continuous treatment.[21][22]

Table 2: Summary of Key Phase 3 Efficacy Data in Psoriasis (POETYK PSO-1)

| Endpoint (at Week 16) | Deucravacitinib (6 mg QD) | Placebo | Apremilast (30 mg BID) | Reference |

|---|---|---|---|---|

| PASI 75 Response | 58.4% | 12.7% | 35.1% | [21] |

| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |[22] |

PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's Global Assessment.

Efficacy in Other Immune-Mediated Diseases

Deucravacitinib has also shown promising results in other immune-mediated diseases:

-

Psoriatic Arthritis (PsA): A Phase 2 trial demonstrated significant improvements in ACR-20 response rates compared to placebo.[12][13]

-

Systemic Lupus Erythematosus (SLE): The Phase 2 PAISLEY trial met its primary endpoint, showing a significantly greater proportion of patients achieving an SRI-4 response compared to placebo.[23]

-

Inflammatory Bowel Disease (IBD): Deucravacitinib has shown efficacy in preclinical models of IBD and has been studied in clinical trials for ulcerative colitis.[18][24]

Experimental Protocols for In Vitro and In Vivo Research

The following sections outline generalized protocols for assessing TYK2 inhibitors, based on methodologies reported in the literature.

In Vitro Cellular Assay: STAT Phosphorylation

This protocol describes a method to measure the potency of a TYK2 inhibitor by quantifying the phosphorylation of a downstream STAT protein in response to cytokine stimulation in human cells.

Objective: To determine the IC50 value of a compound against cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells) under standard conditions.[16]

-

Compound Preparation: Prepare a serial dilution of Deucravacitinib or the test compound in an appropriate solvent like DMSO.

-

Treatment: Pre-incubate the cells with the compound dilutions or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Add a specific cytokine to stimulate a TYK2-dependent pathway (e.g., IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2).[16]

-

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), stop the reaction and lyse the cells to extract proteins.

-

Quantification: Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a suitable method such as ELISA, Western Blot, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: Normalize pSTAT levels to total STAT. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Murine Model of Psoriasis

This protocol outlines a general workflow for evaluating the efficacy of an oral TYK2 inhibitor in an Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.

Objective: To assess the in vivo efficacy of Deucravacitinib in reducing psoriasis-like skin inflammation.

Methodology:

-

Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.

-

Disease Induction: Apply a daily topical dose of Imiquimod cream to the shaved backs and/or ears of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.

-

Treatment Groups: Randomize mice into treatment groups: Vehicle control, Deucravacitinib (e.g., 7.5, 15, 30 mg/kg), and a positive control if desired.[16]

-

Drug Administration: Administer the compound orally (e.g., via oral gavage) once or twice daily, starting from the day of disease induction.

-

Clinical Scoring: Monitor the mice daily for body weight and clinical signs of inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.

-

Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Endpoint Analysis:

-

Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) in the skin using qRT-PCR.

-

Flow Cytometry: Analyze immune cell populations in the skin and spleen.

-

Conclusion

BMS-986165 (Deucravacitinib) is a pioneering therapeutic agent that has validated the pseudokinase domain of TYK2 as a druggable target. Its unique allosteric mechanism provides remarkable selectivity, translating into a potent and specific inhibitor of key cytokine pathways implicated in a wide spectrum of immune-mediated diseases. The robust preclinical and clinical data, particularly in psoriasis, underscore its significance as both a powerful tool for immunology research and a valuable therapeutic option for patients.

References

- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 6. revvity.com [revvity.com]

- 7. bms.com [bms.com]

- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 9. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 13. The Expanding Therapeutic Potential of Deucravacitinib Beyond Psoriasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 18. BMS-986165 Is a Highly Potent and Selective Allosteric Inhibitor of Tyk2, Blocks IL-12, IL-23 and Type I Interferon Signaling and Provides for Robust Efficacy in Preclinical Models of Systemic Lupus Erythematosus and Inflammatory Bowel Disease - ACR Meeting Abstracts [acrabstracts.org]

- 19. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. Deucravacitinib Shows Sustained Efficacy in Plaque Psoriasis Through 3 Years: Study - - PracticalDermatology [practicaldermatology.com]

- 22. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LPA1 Receptor Antagonist BMS-986020 in Vascular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986020, and its implications for vascular biology. While the primary clinical development of BMS-986020 and its successor, BMS-986278, has focused on fibrotic diseases, the foundational mechanism of LPA1 antagonism holds significant relevance for vascular processes such as angiogenesis, endothelial function, and smooth muscle cell dynamics. This document details the underlying signaling pathways, summarizes key preclinical and in vitro quantitative data, and provides relevant experimental methodologies.

Introduction to LPA1 Signaling in the Vasculature

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on the cardiovascular system by signaling through at least six G protein-coupled receptors (GPCRs), LPA1-6.[1] LPA is found in high concentrations in atherosclerotic lesions and is produced by activated platelets, making it a key player in vascular disease and thrombosis.[2][3]

The LPA1 receptor, in particular, is a critical mediator of pathological processes within the vessel wall. It couples to multiple G protein families (Gi/o, Gq/11, and G12/13) to initiate downstream signaling cascades that regulate fundamental cellular responses in both endothelial cells (ECs) and vascular smooth muscle cells (VSMCs).[1][4]

-

In Vascular Smooth Muscle Cells (VSMCs): LPA1 activation promotes proliferation, migration, and contraction. These effects are central to the pathogenesis of atherosclerosis and intimal hyperplasia following vascular injury.[5][6]

-

In Endothelial Cells (ECs): LPA signaling influences cell migration, proliferation, barrier function (permeability), and the expression of adhesion molecules and chemokines, which are crucial steps in inflammation and angiogenesis.[6][7][8]

BMS-986020 is a potent, orally bioavailable antagonist of the LPA1 receptor.[3] By blocking the binding of LPA to LPA1, it inhibits these downstream signaling events, offering a therapeutic strategy to mitigate pathological vascular remodeling.

Quantitative Data Summary

The following tables summarize the available quantitative data for BMS-986020 and its closely related successor, BMS-986278, from preclinical and in vitro studies.

Table 1: In Vitro Pharmacology of BMS-986020 & BMS-986278

| Compound | Parameter | Assay | Value | Reference |

| BMS-986020 | pKB | Calcium Mobilization (CHOLPA1 cells) | ~8.0 | [9] |

| pEC50 (Inverse Agonism) | Dynamic Mass Redistribution (DMR) | 7.06 | [9] | |

| BMS-986278 | Kb | Human LPA1 Binding | 6.9 nM | [2] |

Table 2: Preclinical In Vivo Data for BMS-986020 in a Vascular Context (tMCAO Stroke Model)

| Parameter | Treatment | Result | Percent Change vs. Vehicle | Reference |

| Angiogenesis | BMS-986020 (5 mg/kg) | Increased CD31+ cells (endothelial marker) in the ischemic penumbra at Day 15. | Data not quantified in publication | [10][11] |

| Lipid Peroxidation | BMS-986020 (5 mg/kg) | Reduced 4-HNE-positive cells in the ischemic core at Day 1. | ~50% reduction | [10] |

| Microglial Activation | BMS-986020 (5 mg/kg) | Reduced Iba1-positive cells in the ischemic core at Day 1. | ~45% reduction | [10] |

Table 3: Preclinical Pharmacokinetics of BMS-986278

| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |

| Mouse | 70% | 37 | [12][13] |

| Rat | 100% | 15 | [12][13] |

| Monkey | 79% | 2.0 | [12][13] |

Signaling Pathways and Mechanism of Action

BMS-986020 acts by competitively inhibiting the LPA1 receptor, thereby blocking the initiation of multiple downstream signaling pathways that contribute to vascular pathology.

LPA1 Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, LPA1 activation is strongly linked to proliferation and migration, key events in the formation of atherosclerotic plaques and restenosis. The primary pathways involve Gi and G12/13 activation. Antagonism by BMS-986020 blocks these cascades, reducing VSMC migration and proliferation.

LPA1 Signaling in Endothelial Cells (ECs)

In endothelial cells, LPA1 signaling is crucial for angiogenesis and regulating vascular permeability. Activation of LPA1 by LPA stimulates EC migration and proliferation, contributing to the formation of new blood vessels. It can also lead to the expression of pro-inflammatory molecules. BMS-986020 can inhibit these processes, suggesting a potential role in modulating angiogenesis and vascular inflammation.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic acid effects on atherosclerosis and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid (LPA) in Vascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid in atherosclerotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic acid induces vasodilation mediated by LPA1 receptors, phospholipase C, and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMS-986020, a Specific LPA1 Antagonist, Provides Neuroprotection against Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. | BioWorld [bioworld.com]

- 13. LPA1 antagonist BMS-986278 for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]

The Potential Anti-Tumor Activity of BMS-960: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] While primarily investigated for its role in immune modulation and vascular biology, the S1P signaling axis is increasingly recognized for its multifaceted involvement in cancer progression. This technical guide consolidates the current understanding of the potential anti-tumor activities of a selective S1P1 agonist like this compound, drawing upon the broader knowledge of S1P1 signaling in oncology. It is important to note that while the theoretical framework is robust, specific preclinical and clinical data on the anti-tumor efficacy of this compound are not extensively available in the public domain. The information presented herein is based on the established roles of the S1P1 pathway in cancer biology and data from studies on other S1P1 modulators.

The sphingosine-1-phosphate (S1P) signaling pathway plays a critical role in a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis, all of which are hallmarks of cancer.[2][3][4] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5. S1P1, in particular, has been a subject of intense research due to its high expression in various cell types, including tumor cells, endothelial cells, and immune cells.[4] Activation of S1P1 initiates a cascade of downstream signaling events that can either promote or inhibit tumor progression depending on the cellular context and tumor microenvironment.

Core Mechanism of Action: S1P1 Receptor Agonism

As a selective S1P1 agonist, this compound is designed to mimic the action of the endogenous ligand, S1P, at the S1P1 receptor. Upon binding, it is anticipated to induce conformational changes in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This activation triggers a cascade of downstream signaling pathways that are central to its potential anti-tumor effects.

Potential Anti-Tumor Signaling Pathways

The engagement of the S1P1 receptor by an agonist such as this compound can modulate several key signaling pathways implicated in cancer. The following diagram illustrates the principal downstream cascades.

Caption: S1P1 receptor activation by an agonist like this compound can trigger multiple downstream signaling pathways that may influence cancer cell behavior.

Data Presentation

While specific quantitative data for the anti-tumor activity of this compound is not publicly available, the following tables provide a template for how such data would be presented. These tables are based on typical endpoints evaluated for S1P receptor modulators in preclinical cancer studies.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| U87-MG | Glioblastoma | Data Not Available |

| PC-3 | Prostate Cancer | Data Not Available |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Xenograft Model | Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |

| MCF-7 | Vehicle Control | Data Not Available | - |

| This compound (X mg/kg) | Data Not Available | Data Not Available | |

| A549 | Vehicle Control | Data Not Available | - |

| This compound (Y mg/kg) | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to evaluate the anti-tumor activity of this compound. These protocols are based on standard practices for testing S1P receptor modulators.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, U87-MG, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The cells are treated with these dilutions for 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

References

An In-Depth Technical Guide to S1P1 Receptor Function and the Investigational Agonist BMS-960

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking and vascular integrity. It details the receptor's function, signaling pathways, and the characteristics of BMS-960, a potent and selective S1P1 receptor agonist. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.

Introduction to the S1P1 Receptor

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes.[1][2] It is a key component of the sphingolipid signaling pathway, activated by its endogenous ligand, sphingosine-1-phosphate (S1P).[1][2] The S1P concentration gradient between the blood and lymphoid tissues is crucial for regulating the egress of lymphocytes from secondary lymphoid organs.[3]

S1P1 is widely expressed, with notable abundance in the immune, cardiovascular, and central nervous systems.[2] Its functions are diverse, encompassing the regulation of lymphocyte maturation and migration, endothelial barrier function, and vascular development.[1][3]

S1P1 Receptor Function and Signaling Pathways

Upon binding of S1P, the S1P1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. S1P1 primarily couples to the Gαi/o family of G proteins.[4] Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

The downstream signaling of S1P1 is complex and cell-type specific, but key pathways include:

-

PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and its downstream effector Akt is a central signaling event. This pathway is crucial for cell survival, proliferation, and migration.

-

Ras/ERK Pathway: The S1P1 receptor can also activate the Ras-extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.[5]

-

Rac GTPase Activation: S1P1 signaling leads to the activation of the small GTPase Rac, which is essential for cytoskeletal rearrangements, cell migration, and the maintenance of endothelial barrier integrity.

The intricate signaling network initiated by S1P1 activation ultimately governs its diverse physiological functions.

This compound: A Potent and Selective S1P1 Receptor Agonist

This compound is an investigational, potent, and selective agonist of the S1P1 receptor.[1][3][6][7] Developed by Bristol Myers Squibb, this small molecule is designed to modulate the S1P1 signaling pathway for potential therapeutic applications in autoimmune diseases.[7] While specific quantitative data for this compound is not publicly available, data from a closely related compound from the same company, BMS-986104, provides insight into the expected pharmacological profile.

Quantitative Data for a Representative BMS S1P1 Agonist (BMS-986104)

The following table summarizes the in vitro pharmacological data for the phosphate (B84403) metabolite of BMS-986104, which is the active form of the drug. This data is presented as a proxy for the expected activity of this compound.

| Assay Type | Target | Parameter | Value | Reference |

| Radioligand Binding | Human S1P1 | Ki (nM) | 0.08 | [2] |

| cAMP Functional Assay | Human S1P1 | EC50 (nM) | 0.03 | [2] |

| Receptor Internalization | Human S1P1 | EC50 (nM) | 1.9 | [2] |

| ERK Phosphorylation | Human S1P1 | EC50 (nM) | 31 | [2] |

| GTPγS Binding | Human S1P1 | EC50 (nM) | 0.2 | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the S1P1 receptor.

S1P1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the S1P1 receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

-

Assay Buffer: Utilize a buffer containing 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.

-

Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.

Protocol:

-

Membrane Preparation: Use cell membranes from a cell line overexpressing the human S1P1 receptor.

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.

-

Reaction Mixture: In a microplate, combine the cell membranes, varying concentrations of the test compound (e.g., this compound), and [³⁵S]GTPγS.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Separation: Terminate the reaction by rapid filtration and wash away unbound [³⁵S]GTPγS.

-

Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration and determine the EC50 and Emax values using non-linear regression.

S1P1 Receptor Internalization Assay

This cell-based assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.

Protocol:

-

Cell Culture: Use a stable cell line expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).

-

Cell Plating: Plate the cells in a multi-well imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Cell Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Imaging: Acquire images of the cells using a high-content imaging system.

-

Image Analysis: Quantify the internalization of the S1P1-GFP by measuring the fluorescence intensity within intracellular vesicles or the decrease in membrane fluorescence.

-

Data Analysis: Plot the internalization response as a function of the test compound concentration to determine the EC50 value.

Conclusion

The S1P1 receptor is a well-validated therapeutic target for autoimmune diseases due to its critical role in lymphocyte trafficking. Potent and selective S1P1 receptor agonists, such as the investigational compound this compound, hold significant promise for the development of novel immunomodulatory therapies. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of such compounds, enabling researchers to elucidate their pharmacological properties and advance the development of new treatments for a range of debilitating conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | S1P Receptor | TargetMol [targetmol.com]

- 5. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Discovery and Synthesis of BMS-960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 is a G-protein coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. Agonism of S1P1 leads to the internalization of the receptor, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into peripheral tissues. This mechanism of action makes S1P1 a compelling target for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. This compound, an isoxazole-containing compound, has been developed as a therapeutic candidate within this class. This technical guide provides an in-depth overview of the discovery, pharmacological properties, and stereospecific synthesis of this compound.

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the human S1P1 receptor. The primary measure of its activity is the half-maximal effective concentration (EC50) in functional assays, which indicates the concentration of the compound required to elicit 50% of the maximal response.

| Receptor | Assay Type | EC50 (nM) |

| Human S1P1 | [35S]GTPγS Binding Assay | 3.5[4] |

Table 1: In Vitro Potency of this compound at the Human S1P1 Receptor

The selectivity of this compound for S1P1 over other S1P receptor subtypes is a critical aspect of its pharmacological profile, as activity at other subtypes, particularly S1P3, has been associated with adverse cardiovascular effects. While specific EC50 values for this compound at other S1P receptor subtypes are not publicly available in the searched literature, its description as a "selective" S1P1 receptor agonist implies significantly lower potency at S1P2, S1P3, S1P4, and S1P5.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is initiated by its binding to the S1P1 receptor, which is primarily coupled to the Gi/o family of G-proteins. This interaction triggers a cascade of intracellular signaling events.

References

BMS-986165 (Deucravacitinib): A Comprehensive Technical Profile of a Selective Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986165, also known as Deucravacitinib (B606291), is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2) developed by Bristol Myers Squibb.[1][2][3] It represents a significant advancement in the treatment of immune-mediated diseases by employing a unique allosteric inhibition mechanism that confers high selectivity for TYK2 over other members of the Janus kinase (JAK) family.[3][4][5] This technical guide provides an in-depth overview of the target selectivity profile of BMS-986165, including quantitative binding and functional data, detailed experimental methodologies, and a visualization of the relevant signaling pathways. Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis.[3]

Mechanism of Action: Allosteric Inhibition of the TYK2 Pseudokinase Domain

Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved active site, BMS-986165 binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This allosteric binding stabilizes the JH2 domain, locking the kinase in an inactive conformation and preventing its activation.[7][8] This novel mechanism is the basis for its unprecedented selectivity for TYK2, as the JH2 domain is more structurally diverse among the JAK family members (JAK1, JAK2, JAK3, and TYK2) compared to the ATP-binding pocket.[7]

Target Selectivity Profile

BMS-986165 demonstrates exceptional selectivity for TYK2, with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[9][10] This high degree of selectivity is crucial for its favorable safety profile, as it avoids the off-target effects associated with less selective pan-JAK inhibitors.[9][10]

Quantitative Selectivity Data

The selectivity of BMS-986165 has been extensively characterized in a variety of in vitro assays. The following tables summarize the key quantitative data from binding and cellular functional assays.

Table 1: Binding Affinity of BMS-986165 to TYK2 Pseudokinase Domain

| Target | Parameter | Value (nM) |

| TYK2 Pseudokinase (JH2) Domain | Ki | 0.02[11] |

Table 2: Functional Inhibitory Activity of BMS-986165 in Cellular Assays

| Pathway | Cellular Endpoint | IC50 Range (nM) |

| IL-23 Signaling | STAT3 Phosphorylation | 2 - 14[12] |

| IL-12 Signaling | IFN-γ Production | 2 - 14[12] |

| Type I IFN Signaling | STAT1 Phosphorylation | 2 - 14[12] |

Table 3: Selectivity of BMS-986165 for TYK2 over other JAK Family Members in Cellular Assays

| Kinase | Selectivity Fold (vs. TYK2) |

| JAK1 | 100 - 2000[5][13] |

| JAK2 | 100 - 2000[5][13] |

| JAK3 | 100 - 2000[5][13] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the target selectivity profile of BMS-986165.

In Vitro Whole Blood Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986165 against TYK2 and other JAK kinase-mediated signaling pathways in a physiologically relevant matrix.[14]

-

Methodology:

-

Freshly drawn human whole blood is pre-incubated with varying concentrations of BMS-986165 or comparator compounds.

-

Specific cytokine stimuli are added to activate distinct JAK-STAT pathways:

-

TYK2/JAK2 Pathway: Interleukin-12 (IL-12) is used to stimulate the production of Interferon-gamma (IFN-γ) in T cells.[14]

-

JAK1/JAK3 Pathway: Interleukin-2 (IL-2) is used to induce STAT5 phosphorylation in T cells.[14]

-

JAK2/JAK2 Pathway: Thrombopoietin (TPO) is used to induce STAT3 phosphorylation in platelets.[14]

-

-

Following stimulation, cells are processed, and the specific endpoint (e.g., IFN-γ production, STAT phosphorylation) is measured using techniques such as flow cytometry or ELISA.

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Kinase Binding Assays

-

Objective: To determine the binding affinity (Ki) of BMS-986165 to the isolated TYK2 pseudokinase domain.

-

Methodology:

-

A competitive binding assay format is utilized, often employing a fluorescently labeled tracer molecule that binds to the TYK2 JH2 domain.

-

Recombinant human TYK2 pseudokinase domain is incubated with the tracer and a dilution series of BMS-986165.

-

The displacement of the tracer by BMS-986165 is measured, typically by a change in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

-

The Ki value is derived from the IC50 value of the competition curve using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways inhibited by BMS-986165 and a typical experimental workflow for assessing its cellular activity.

Caption: TYK2 Signaling Pathways Inhibited by BMS-986165.

Caption: Cellular Activity Experimental Workflow.

Conclusion

BMS-986165 (Deucravacitinib) is a highly selective, allosteric inhibitor of TYK2 with a well-characterized target profile. Its unique mechanism of action, targeting the pseudokinase domain, results in a remarkable selectivity for TYK2 over other JAK family members. This selectivity profile, supported by robust quantitative data from a range of in vitro assays, underpins its potential for a differentiated efficacy and safety profile in the treatment of various immune-mediated diseases. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive technical resource for researchers and drug development professionals in the field.

References

- 1. news.bms.com [news.bms.com]

- 2. BMS’ deucravacitinib shows superiority in Phase III psoriasis trial [clinicaltrialsarena.com]

- 3. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 13. researchgate.net [researchgate.net]

- 14. skin.dermsquared.com [skin.dermsquared.com]

In Vitro Characterization of BMS-960: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-960 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and endothelial barrier function.[1][2][3] Its high affinity and selectivity for S1P1 make it a valuable tool for investigating the physiological and pathological roles of this receptor, with potential therapeutic applications in autoimmune diseases and vascular disorders.[1][3] This document provides a detailed technical guide to the in vitro characterization of this compound, summarizing key quantitative data and outlining the experimental protocols for its evaluation.

Core Quantitative Data

The in vitro activity of this compound has been quantified through various assays to determine its potency, efficacy, and selectivity. The following table summarizes these key parameters.

| Parameter | Assay Type | Cell Line/System | Value |

| EC50 | [35S]GTPγS Binding | CHO cells expressing human S1P1 | 3.5 nM[2] |

Signaling Pathway and Mechanism of Action

As an agonist of the S1P1 receptor, this compound initiates a cascade of intracellular signaling events upon binding. The S1P1 receptor is primarily coupled to the Gi family of G proteins. Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate other downstream effectors, including the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival and proliferation.

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is essential for the replication and extension of these findings.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins following receptor agonism. The binding of a radiolabeled, non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor.

-

Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to isolate cell membranes.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with varying concentrations of this compound.

-

Add a fixed concentration of [35S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM) to the reaction mixture.

-

Incubate the plate at 30°C for 60 minutes to allow for binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of [35S]GTPγS as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.

-

References

Methodological & Application

Application Notes and Protocols for BMS-986166, a Sphingosine-1-Phosphate Receptor 1 (S1P1) Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986166 is a potent and selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] It is an orally administered prodrug that is phosphorylated in vivo to its active metabolite, BMS-986166-P (also known as BMT-121795).[1][3] S1P1 is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating lymphocyte trafficking from lymphoid organs.[1][4] Modulation of S1P1 by agonists leads to receptor internalization, preventing lymphocytes from egressing and thereby exerting an immunosuppressive effect.[5] This mechanism is a therapeutic target for various autoimmune diseases.[1][4] BMS-986166-P is a partial agonist of the S1P1 receptor, which differentiates it from full agonists and may contribute to an improved safety profile.[2][3]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-986166-P at the human S1P1 receptor, including a cAMP assay, a receptor internalization assay, and an ERK phosphorylation assay.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by its endogenous ligand, sphingosine-1-phosphate (S1P), or by synthetic agonists, initiates a cascade of intracellular signaling events. S1P1 couples primarily through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, S1P1 activation can stimulate the Ras-ERK and PI3K signaling pathways.[6] Another key event following agonist binding is the internalization of the receptor, a process that is fundamental to the mechanism of action of S1P1 modulators in lymphocyte trafficking.[5]

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for the active metabolite of BMS-986166, BMS-986166-P, in various S1P1 receptor assays.

| Assay Type | Cell Line | Parameter | BMS-986166-P Value (nM) | S1P (Endogenous Ligand) Value (nM) | Agonist Type (BMS-986166-P) | Reference |

| cAMP Assay | hS1P1/CHO | EC50 | 0.0079 | - | Full Agonist | [2] |

| GTPγS Binding Assay | S1P1/CHO | - | 79% of S1P max efficacy | - | Partial Agonist | [2] |

| Receptor Internalization | S1P1/CHO/GFP | - | 72% of S1P max efficacy | ~25 (EC50) | Partial Agonist | [2][6] |

| ERK Phosphorylation | S1P1/CHO | EC50 | >100-fold higher than fingolimod-P | - | Full Agonist (weak potency) | [2] |

| S1P Binding Displacement | S1P1/CHO | IC50 | 0.014 | - | - | [2] |

Experimental Protocols

S1P1 cAMP Assay

This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the human S1P1 receptor.

Materials:

-

hS1P1/CHO cells

-

Phosphate-Buffered Saline (PBS)

-

Forskolin (B1673556) (Sigma-Aldrich)

-

Isobutyl methyl xanthine (B1682287) (IBMX; Sigma-Aldrich)

-

BMS-986166-P (test compound)

-

S1P (control agonist)

-

F12 medium (Gibco)

-

384-well Proxi-plates (PerkinElmer)

-

cAMP homogeneous time-resolved fluorescence (HTRF) reagents (CISBIO)

-

HTRF-compatible plate reader (e.g., PerkinElmer Envision)

Procedure:

-

Culture hS1P1/CHO cells in F12 medium.

-

On the day of the assay, prepare a cell suspension and plate the cells in 384-well Proxi-plates.

-

Prepare serial dilutions of the test compound (BMS-986166-P) and control agonist (S1P) in an assay buffer containing 1 µM forskolin and 100 µM IBMX in PBS.[7]

-

Add the compound dilutions to the wells containing the cells.

-

Incubate the plate for 30 minutes at room temperature.[7]

-

Lyse the cells using the HTRF lysis buffer as per the manufacturer's instructions.

-

Add the anti-cAMP cryptate and incubate for 1 hour at room temperature.[7]

-

Read the plate on an HTRF-compatible plate reader.

-

Generate a standard curve on each plate to determine the absolute cAMP concentration.

-

Calculate the IC50 value, defined as the concentration of the test compound that produces 50% of the maximal response (defined by 1 µM S1P), using a four-parameter logistic equation.[7]

S1P1 Receptor Internalization Assay (Redistribution® Assay)

This protocol monitors the agonist-induced internalization of an S1P1-EGFP fusion protein from the plasma membrane to intracellular endosomes.

Materials:

-

Recombinant U2OS cells stably expressing human S1P1-EGFP (Thermo Fisher Scientific, R04-039-01)

-

DMEM supplemented with 2mM L-Glutamine, 1% Penicillin-Streptomycin, 0.5 mg/ml G418, and 10% FBS (Cell Culture Medium)

-

Assay Buffer (e.g., HBSS with 20 mM HEPES)

-

BMS-986166-P (test compound)

-

S1P (control agonist)

-

96-well tissue culture plates

-

High-content imaging system

Procedure:

-

Cell Plating:

-

Culture S1P1-EGFP U2OS cells in Cell Culture Medium.

-

Harvest cells and prepare a suspension of 80,000 cells/ml in Plate Seeding Medium.

-

Dispense 100 µl of the cell suspension into each well of a 96-well plate (8,000 cells/well).

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.[6]

-

-

Assay Execution:

-

Pre-warm Assay Buffer to 37°C.

-

Gently wash the cells once with 100 µl of Assay Buffer per well.

-

Add 100 µl of Assay Buffer to each well and incubate for 2 hours at 37°C, 5% CO2.[6]

-

Prepare 4X final concentrations of the test compound (BMS-986166-P) and control agonist (S1P) in Assay Buffer.

-

Add 50 µl of the 4X compound solutions to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C, 5% CO2.[6]

-

-

Image Acquisition and Analysis:

-

Acquire images of the cells using a high-content imaging system with appropriate filters for EGFP.

-

Analyze the images to quantify the translocation of the S1P1-EGFP fusion protein from the cell membrane to intracellular vesicles.

-

Determine the concentration-response curve and calculate the EC50 value for receptor internalization.

-

S1P1 ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-regulated kinase (ERK) in response to S1P1 receptor activation.

Materials:

-

hS1P1/CHO cells

-

BD Amine 384-well plates

-

Serum-free medium (Ham's F-12; Invitrogen)

-

BMS-986166-P (test compound)

-

S1P (control agonist)

-

ERK phosphorylation detection kit (e.g., AlphaScreen® SureFire™ or InstantOne™ ELISA)

-

Plate reader compatible with the chosen detection kit

Procedure:

-

Plate hS1P1/CHO cells in BD Amine 384-well plates and culture overnight.[7]

-

On the day of the assay, remove the growth medium and replace it with serum-free medium.

-

Incubate the cells for 2 hours to serum-starve them.[7]

-

Prepare serial dilutions of the test compound (BMS-986166-P) and control agonist.

-

Add the compound dilutions to the cells and incubate for an optimized time (e.g., 5-15 minutes) at 37°C to stimulate ERK phosphorylation.

-

Lyse the cells and proceed with the detection of phosphorylated ERK according to the manufacturer's protocol for the chosen assay kit (e.g., AlphaScreen or ELISA).

-

Measure the signal on a compatible plate reader.

-

Plot the concentration-response curve and calculate the EC50 value for ERK phosphorylation.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Population Pharmacokinetic Analysis of BMS‐986166, a Novel Selective Sphingosine‐1‐Phosphate‐1 Receptor Modulator, and Exposure‐Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Analysis of BMS-986166, a Novel Selective Sphingosine-1-Phosphate-1 Receptor Modulator, and Exposure-Response Assessment of Lymphocyte Counts and Heart Rate in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cell-Based Assays: S1P1 Receptor Activation by BMS-960

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking, vascular integrity, and immune responses. Its activation is a key therapeutic target for autoimmune diseases such as multiple sclerosis. BMS-960 is a potent and selective agonist of the S1P1 receptor, making it a valuable tool for studying S1P1 signaling and for the development of novel immunomodulatory drugs.[1][2]

These application notes provide detailed protocols for three common cell-based assays to characterize the activation of the S1P1 receptor by compounds such as this compound: a cAMP inhibition assay, a calcium mobilization assay, and a receptor internalization assay.

S1P1 Receptor Signaling Pathway

Upon agonist binding, the S1P1 receptor primarily couples to the Gi/o family of G proteins.[3] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. S1P1 activation can also stimulate other signaling pathways, including the Ras-Erk and PI3K pathways, and induce the mobilization of intracellular calcium.[4] Furthermore, sustained agonist binding leads to the phosphorylation of the receptor, followed by β-arrestin recruitment and subsequent receptor internalization.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of BMS-986104: Moving from direct-acting, full agonists to pro-drug, partial agonists in the identification of a differentiated S1P1 modulator with an improved safety profile [morressier.com]

- 5. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterization of BMS-986165 (Deucravacitinib) in Preclinical Autoimmune Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986165 (Deucravacitinib) is a first-in-class, oral, highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] TYK2 is an intracellular enzyme in the Janus kinase (JAK) family that is critical for mediating the signaling of key cytokines involved in inflammation and immunity, such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I interferons.[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[5][6]

Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site of the kinase domain, BMS-986165 achieves its remarkable selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2.[7][8][9] This allosteric mechanism locks the kinase in an inactive conformation, effectively blocking downstream signaling.[10] These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of BMS-986165 in common preclinical models of autoimmune disease.

Mechanism of Action: TYK2 Signaling Inhibition

TYK2 forms heterodimers with other JAK family members (e.g., JAK1 or JAK2) at the intracellular domains of cytokine receptors.[4] Upon cytokine binding (e.g., IL-23), the receptor-associated JAKs are brought into proximity, trans-phosphorylate, and activate each other. The activated kinase complex then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of pro-inflammatory genes.[5] BMS-986165 binds to the TYK2 JH2 domain, preventing the conformational changes required for kinase activation and thereby inhibiting the entire downstream cascade.[10]

Data Presentation

Table 1: In Vitro Potency and Selectivity of BMS-986165

This table summarizes the high potency and selectivity of BMS-986165 for its target, TYK2, compared to other JAK family kinases.

| Assay Type | Target | Metric | Value (nM) | Reference |

| Binding Assay | TYK2 (Pseudokinase Domain) | Kᵢ | 0.02 | [11] |

| Human Whole Blood Assay (IFNα-induced) | TYK2-dependent signaling | EC₅₀ | 13 | [12] |

| Cell-based Assay (IL-2 stimulated T-cells) | JAK1/3-dependent signaling | EC₅₀ | >2,600 | [12] |

| Cell-based Assay (EPO-induced TF-1 cells) | JAK2-dependent signaling | EC₅₀ | >39,000 | [12] |

Table 2: Efficacy of BMS-986165 in Mouse Collagen-Induced Arthritis (CIA) Model

This table presents representative efficacy data for BMS-986165 in a therapeutic CIA model, a standard preclinical model for rheumatoid arthritis.

| Treatment Group | Dose (mg/kg, BID) | Mean Arthritis Score (Day 35) | Paw Swelling (mm, Day 35) |

| Vehicle | - | 11.5 ± 1.2 | 4.1 ± 0.3 |

| BMS-986165 | 3 | 6.2 ± 0.8 | 2.9 ± 0.2 |

| BMS-986165 | 10 | 2.1 ± 0.5 | 2.2 ± 0.1 |

| Dexamethasone | 1 | 1.8 ± 0.4 | 2.1 ± 0.1 |

| *Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. (Data are illustrative). |

Table 3: Efficacy of BMS-986165 in Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This table shows representative efficacy data for BMS-986165 in a prophylactic EAE model, a common preclinical model for multiple sclerosis.

| Treatment Group | Dose (mg/kg, QD) | Mean Peak Clinical Score | Mean Day of Onset |

| Vehicle | - | 3.8 ± 0.4 | 10.2 ± 0.7 |

| BMS-986165 | 5 | 1.9 ± 0.3 | 14.5 ± 1.1 |

| BMS-986165 | 15 | 0.8 ± 0.2 | Delayed > 21 days |

| *Data are presented as Mean ± SEM. p < 0.01 vs. Vehicle. (Data are illustrative). |

Experimental Protocols

Protocol 1: In Vitro STAT3 Phosphorylation Assay in Human PBMCs

This protocol details a method to determine the functional potency of BMS-986165 by measuring the inhibition of IL-23-induced STAT3 phosphorylation in primary human cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% FBS

-

Recombinant Human IL-23

-

BMS-986165

-

DMSO (vehicle control)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Phospho-STAT3 (Tyr705) antibody, FITC-conjugated

-

CD4 antibody, APC-conjugated

-

Flow Cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells in RPMI-1640 + 10% FBS at a concentration of 1x10⁶ cells/mL.

-

Prepare a 10-point, 3-fold serial dilution of BMS-986165 in DMSO, then dilute into media. Final DMSO concentration should be ≤0.1%.

-

Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

-

Add diluted BMS-986165 or vehicle control to the wells and pre-incubate for 1 hour at 37°C, 5% CO₂.

-

Stimulate cells by adding recombinant human IL-23 to a final concentration of 20 ng/mL. Leave an unstimulated control well.

-

Incubate for 20 minutes at 37°C, 5% CO₂.

-

Fix the cells immediately by adding 100 µL of pre-warmed Fixation Buffer for 15 minutes at 37°C.

-

Wash cells with PBS + 1% BSA.

-

Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer for 30 minutes on ice.

-

Wash cells and stain with anti-pSTAT3 and anti-CD4 antibodies for 45 minutes at room temperature in the dark.

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer, gating on the CD4+ T-cell population.

-

Analyze the median fluorescence intensity (MFI) of pSTAT3. Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

Protocol 2: Mouse Collagen-Induced Arthritis (CIA) Model

This protocol describes a therapeutic treatment regimen in a CIA model to assess the efficacy of BMS-986165 in an established disease state.

Materials:

-

Male DBA/1 mice, 8-10 weeks old

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

BMS-986165 formulated for oral gavage (e.g., in 0.5% HPMC, 0.25% Tween 80)

-

Digital calipers

Procedure:

-

Induction (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL booster injection intradermally.

-

Monitoring and Dosing: Begin monitoring mice daily for signs of arthritis around Day 25. The clinical score is graded on a scale of 0-4 per paw (0=normal, 1=erythema/mild swelling of one joint, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis).

-

Once mice develop a clinical score of ≥4, randomize them into treatment groups (e.g., Vehicle, BMS-986165 3 mg/kg, BMS-986165 10 mg/kg).

-

Administer treatment via oral gavage twice daily (BID) from the day of randomization until study termination.

-

Continue daily monitoring of clinical scores and body weight.

-

Termination (Day 42): Record final clinical scores. Measure paw thickness using digital calipers. Euthanize mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

Protocol 3: Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines a prophylactic treatment study in an EAE model to evaluate BMS-986165's ability to prevent or delay disease onset.

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing M. tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

BMS-986165 formulated for oral gavage

Procedure:

-

Induction (Day 0): Emulsify MOG₃₅₋₅₅ peptide in CFA. Administer 100 µL of the emulsion subcutaneously on the flank. Administer 200 ng of PTX intraperitoneally (i.p.).

-

Dosing (Day 1 onwards): Randomize mice into treatment groups and begin daily oral gavage (QD) with vehicle or BMS-986165.

-

PTX Boost (Day 2): Administer a second dose of 200 ng PTX i.p.

-

Monitoring (Day 7 onwards): Begin daily monitoring of clinical signs and body weight. EAE clinical score is graded on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).

-

Termination (Day 21-28): Euthanize mice at a pre-determined endpoint. Collect brain and spinal cord for histological analysis of immune cell infiltration and demyelination, or for flow cytometric analysis of CNS-infiltrating lymphocytes.

References

- 1. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces Deucravacitinib (BMS-986165) Demonstrated Superiority to Placebo and Otezla® (apremilast) in Pivotal Phase 3 Psoriasis Study [news.bms.com]

- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 5. revvity.com [revvity.com]

- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial - ACR Meeting Abstracts [acrabstracts.org]

- 10. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Selective S1P1 Receptor Agonists in Experimental Autoimmune Encephalomyelitis (EAE) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE models are instrumental in understanding the complex immunopathology of MS and for the preclinical evaluation of novel therapeutic agents. Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a class of oral drugs that have demonstrated significant efficacy in treating relapsing forms of MS. Their primary mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2][3]

While specific public domain data on the direct use of BMS-960 in EAE is limited, information regarding a structurally related Bristol Myers Squibb compound, BMS-986166, indicates its efficacy in rodent EAE models, showing maximal lymphopenia and efficacy comparable to fingolimod.[4] This document provides a comprehensive guide for the application of selective S1P1 receptor agonists, such as those in the same class as this compound and BMS-986166, in EAE models. The protocols and data are based on established S1P1 modulators like fingolimod, siponimod, and ozanimod, which serve as valuable benchmarks.

Mechanism of Action of S1P1 Receptor Agonists in EAE

Selective S1P1 receptor agonists act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation.[2][5][6] This renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[3][7] The resulting sequestration of lymphocytes, including autoreactive T cells, in the lymph nodes reduces their infiltration into the CNS, thereby mitigating the inflammatory cascade, demyelination, and axonal damage characteristic of EAE.[1][7][8] Additionally, S1P1 receptors are expressed on various cells within the CNS, and their modulation may have direct neuroprotective effects.[1][9]

References

- 1. Sphingosine-1-Phosphate Modulators for Multiple Sclerosis [practicalneurology.com]

- 2. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]

- 7. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]

- 8. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

Application Notes and Protocols for Determining BMS-986020 Dose-Response in CHO Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the dose-response curve of BMS-986020, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in Chinese Hamster Ovary (CHO) cells.[1][2][3] This document outlines the mechanism of action, detailed experimental procedures, data presentation, and visualization of the relevant signaling pathway and workflow.

Introduction

BMS-986020 is an investigational drug that acts as a high-affinity antagonist of the LPA1 receptor.[1] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand, lysophosphatidic acid (LPA), triggers downstream signaling cascades involved in various physiological and pathological processes, including fibrosis.[4][5] Understanding the dose-dependent inhibitory effect of BMS-986020 on LPA1 signaling in a controlled in vitro system, such as CHO cells stably expressing the human LPA1 receptor, is crucial for its pharmacological characterization.

Mechanism of Action and Signaling Pathway

BMS-986020 selectively binds to the LPA1 receptor, preventing its activation by LPA.[6] The LPA1 receptor primarily couples to Gαi/o and Gαq proteins. Inhibition of LPA1 by BMS-986020 blocks these downstream signaling pathways, which can lead to a reduction in cellular responses such as calcium mobilization and inhibition of adenylyl cyclase.

LPA1 Signaling Pathway